molecular formula C13H14F11NO4S B13420153 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester CAS No. 68227-99-6

2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester

Katalognummer: B13420153
CAS-Nummer: 68227-99-6
Molekulargewicht: 489.30 g/mol
InChI-Schlüssel: IGHHYZVIDWXKMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester is a specialized compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties, such as high thermal stability, resistance to chemical reactions, and hydrophobicity . This particular compound is used in various industrial applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester involves several steps. The primary synthetic route includes the reaction of 2-propenoic acid with 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve automated and sealed delivery systems to handle the compound safely and efficiently .

Analyse Chemischer Reaktionen

2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The sulfonyl group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester can be compared with other similar compounds, such as:

These compounds share similar properties, such as high thermal stability and resistance to chemical reactions. this compound is unique due to its specific molecular structure, which imparts distinct properties and applications .

Eigenschaften

CAS-Nummer

68227-99-6

Molekularformel

C13H14F11NO4S

Molekulargewicht

489.30 g/mol

IUPAC-Name

4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butyl prop-2-enoate

InChI

InChI=1S/C13H14F11NO4S/c1-3-8(26)29-7-5-4-6-25(2)30(27,28)13(23,24)11(18,19)9(14,15)10(16,17)12(20,21)22/h3H,1,4-7H2,2H3

InChI-Schlüssel

IGHHYZVIDWXKMF-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.